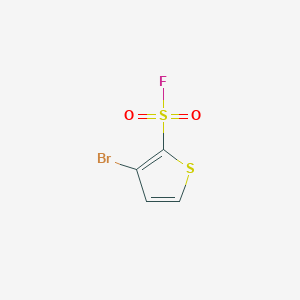

3-Bromothiophene-2-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H2BrFO2S2 |

|---|---|

Molecular Weight |

245.1 g/mol |

IUPAC Name |

3-bromothiophene-2-sulfonyl fluoride |

InChI |

InChI=1S/C4H2BrFO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H |

InChI Key |

AFWKFASXLKKAFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Br)S(=O)(=O)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Bromothiophene 2 Sulfonyl Fluoride

Sulfur(VI)-Fluoride Exchange (SuFEx) Reactivity

Sulfur(VI)-Fluoride Exchange (SuFEx) is a powerful class of click chemistry reactions that relies on the unique reactivity of the S(VI)-F bond. nih.gov While sulfonyl fluorides are generally stable and resistant to many chemical conditions, including oxidation, reduction, and strong acids, the electrophilicity of the sulfur center can be harnessed for specific transformations. nih.govsigmaaldrich.com This balance of stability and latent reactivity makes them valuable reagents in various fields, including drug discovery and materials science. nih.govnih.gov

The core of SuFEx reactivity involves the attack of a nucleophile on the highly electrophilic sulfur(VI) atom of the sulfonyl fluoride (B91410) group. researchgate.net The sulfur atom in the R-SO₂F group is in a high oxidation state, making it susceptible to nucleophilic substitution. nih.gov This process follows an addition-elimination pathway where the incoming nucleophile displaces the fluoride ion. researchgate.net Thiolate anions, derived from thiols, are particularly potent nucleophiles for S(VI) centers. libretexts.org The reaction is highly chemoselective, favoring sulfonylation products exclusively, unlike the more aggressive sulfonyl chlorides which can lead to side reactions. sigmaaldrich.com

Two of the most common transformations involving 3-Bromothiophene-2-sulfonyl fluoride via the SuFEx pathway are the formation of sulfonamides and sulfonate esters. eurjchem.com

Sulfonamides are synthesized when the sulfonyl fluoride reacts with primary or secondary amines. researchgate.netresearchgate.net This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in many therapeutic agents. eurjchem.comresearchgate.net

Sulfonate esters are formed through the reaction of the sulfonyl fluoride with alcohols or phenols. eurjchem.comnih.gov These esters can serve as stable compounds or as intermediates for further synthetic manipulations. eurjchem.com

The general schemes for these reactions are presented below.

| Nucleophile | Reagent | Product Class | General Reaction |

| Amine (R¹R²NH) | This compound | Sulfonamide | |

| Alcohol (R'OH) | This compound | Sulfonate Ester |

Despite the electrophilicity of the sulfur center, the S-F bond is kinetically stable, and SuFEx reactions often require activation to proceed at a practical rate. nih.gov Several strategies have been developed to "awaken" this dormant reactivity.

Base Catalysis : Tertiary amines, such as triethylamine (B128534) (Et₃N) and 1,4-diazabicyclo[2.2.2]octane (DABCO), are common catalysts. nih.govchemrxiv.org They can facilitate the deprotonation of protic nucleophiles (like phenols or primary amines) or activate the sulfur center directly. nih.gov

Lewis Acid Activation : Lewis acids, such as Ca(NTf₂)₂, have been shown to mediate the activation of S(VI) fluorides, enabling reactions with a broad range of amines to proceed efficiently, even at room temperature. chemrxiv.org

Bifluoride Salts : These salts can act as catalysts, particularly in reactions involving silyl-protected nucleophiles. nih.gov

Proximity and Environmental Activation : The reactivity of sulfonyl fluorides can be significantly enhanced by the local chemical environment, a principle known as proximity-enabled SuFEx. nih.govrsc.org Furthermore, conducting the reaction "on-water" can lead to a substantial rate acceleration due to hydrogen bonding interactions at the phase boundary that stabilize the transition state. nih.gov

Reactivity of the Bromine Atom on the Thiophene (B33073) Ring

The carbon-bromine bond on the thiophene ring of this compound provides a second, distinct site for chemical modification. This functionality is a classical handle for forming new carbon-carbon and carbon-heteroatom bonds.

The bromine atom at the 3-position is well-suited to participate in various transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, widely used for the formation of C(sp²)-C(sp²) bonds. claremont.edu In this reaction, the bromothiophene derivative would be coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net

While the C-Br bond is the typical site for such couplings, it is noteworthy that under certain conditions, the C-SO₂F bond can also be activated for desulfonative Suzuki-Miyaura cross-coupling. rsc.orgnih.govresearchgate.net This dual reactivity allows for potentially selective or sequential functionalization of the molecule. For the Suzuki-Miyaura coupling of the C-Br bond, a variety of palladium catalysts and ligands can be employed, with the reaction conditions often tolerant of the sulfonyl fluoride group. nih.gov

Below is a table illustrating a typical Suzuki-Miyaura reaction involving an aryl bromide.

| Reactant 1 | Reactant 2 | Catalyst / Base | Product |

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(dppf)Cl₂) / Base (e.g., K₂CO₃) | 3-Arylthiophene-2-sulfonyl fluoride |

The bromine atom on the thiophene ring can also be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. A strong electron-withdrawing group positioned ortho or para to the leaving group is typically required to stabilize the negatively charged intermediate. libretexts.orgyoutube.com

In this compound, the sulfonyl fluoride (-SO₂F) group at the ortho position is a powerful electron-withdrawing group. This group strongly activates the C-Br bond toward nucleophilic attack. The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgyoutube.com First, the nucleophile adds to the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com In the second, typically faster step, the leaving group (bromide anion) is eliminated, restoring the aromaticity of the thiophene ring. stackexchange.com

Interestingly, in SNAr reactions, the order of leaving group ability is often the reverse of that seen in SN2 reactions, with fluoride being a better leaving group than bromide or iodide (F > Cl > Br > I). libretexts.org This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of the highly electronegative fluorine atom, stabilizing the Meisenheimer complex. stackexchange.com

Reactivity at the Thiophene Ring Positions

The reactivity of the thiophene ring in this compound is significantly influenced by the electronic properties of its substituents. The bromine atom at the C3 position and the sulfonyl fluoride group at the C2 position dictate the electron density distribution and, consequently, the preferred sites for chemical attack.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org In this process, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. lumenlearning.com The thiophene ring is inherently electron-rich and generally undergoes EAS more readily than benzene. However, the substituents on this compound profoundly modify this reactivity.

The sulfonyl fluoride (-SO₂F) group is a powerful electron-withdrawing group, making it strongly deactivating for electrophilic aromatic substitution. It reduces the electron density of the thiophene ring, rendering it less nucleophilic and thus less reactive towards electrophiles. Conversely, the bromine atom is also a deactivating group due to its inductive electron-withdrawing effect, but it is ortho- and para-directing because of resonance effects where its lone pairs can donate electron density to the ring.

In the case of this compound, both substituents deactivate the ring. The sulfonyl fluoride at C2 strongly deactivates the adjacent C3 position (already occupied) and the C5 position. The bromine at C3 deactivates the adjacent C2 (occupied) and C4 positions. The combined deactivating effects make further electrophilic substitution on the thiophene ring challenging. The remaining unsubstituted positions are C4 and C5. The C4 position is ortho to the bromine and meta to the sulfonyl fluoride, while the C5 position is para to the bromine and ortho to the sulfonyl fluoride. Given the strong deactivating nature of the -SO₂F group, any potential electrophilic attack would be significantly hindered, likely requiring harsh reaction conditions.

Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution Reactivity

| Position | Influence of -SO₂F (at C2) | Influence of -Br (at C3) | Overall Predicted Reactivity |

| C4 | Meta (Deactivating) | Ortho (Deactivating but directing) | Strongly Deactivated |

| C5 | Ortho (Strongly Deactivating) | Para (Deactivating but directing) | Very Strongly Deactivated |

While ionic reactions on the thiophene ring are disfavored, radical pathways offer alternative transformation routes. Sulfonyl fluorides, including heteroaryl derivatives like thiophene sulfonyl fluorides, can be converted into sulfur(VI) radicals. nih.gov This transformation opens up a range of synthetic possibilities that bypass the limitations imposed by the electronic effects of the substituents.

A general platform for converting sulfonyl fluorides into S(VI) radicals involves cooperative organosuperbase activation and photoredox catalysis. nih.gov Under these conditions, the otherwise robust S-F bond can be activated to generate a sulfonyl radical. This radical species can then participate in various addition reactions. For instance, the addition of sulfonyl radicals to alkenes and alkynes is a valuable method for constructing highly functionalized sulfonyl compounds. nih.gov

Recent advances have focused on the direct generation of fluorosulfonyl radicals (FSO₂•) from different precursors, which can then be used for the direct fluorosulfonylation of organic molecules. rsc.org Thiophene derivatives are suitable substrates for these types of radical reactions. nih.govmdpi.com The 3-bromo-2-thiophenesulfonyl radical, once generated, could add to unsaturated C-C bonds, enabling the synthesis of complex molecules that would be difficult to access through traditional methods.

Table 2: Potential Radical Reactions of this compound

| Reaction Type | Reactant | Catalyst/Conditions | Product Type |

| Radical Addition | Alkene | Photoredox Catalyst, Organosuperbase | Alkyl-substituted thiophene sulfone |

| Radical Addition | Alkyne | Photoredox Catalyst, Organosuperbase | Vinyl-substituted thiophene sulfone |

Defluorosulfonylation Pathways

Defluorosulfonylation refers to reactions that involve the cleavage of the sulfonyl fluoride moiety, either through the breaking of the C-S bond or the S-F bond. The sulfonyl fluoride group is known for its considerable stability; it is generally resistant to hydrolysis and reduction. mdpi.com However, it can serve as a versatile electrophilic hub.

The sulfur atom in the sulfonyl fluoride group is highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. In these reactions, the sulfonyl fluoride acts as an electrophile, and a nucleophile displaces the fluoride ion, which is a good leaving group in this context. This process, termed defluorinative ligation, allows for the covalent linking of molecular fragments. nih.gov For this compound, reaction with nucleophiles like amines or alcohols would lead to the corresponding sulfonamides or sulfonate esters, respectively.

Another pathway involves the reductive cleavage of the S-F bond. As discussed in the following section, electrochemical methods can achieve this transformation.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can occur at several sites: the thiophene ring's sulfur atom, the sulfonyl fluoride group, or through cleavage of the C-Br bond.

Oxidation: The sulfur atom within the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. However, the presence of two strong electron-withdrawing groups on the ring makes it electron-deficient and thus more resistant to oxidation compared to unsubstituted thiophene. The synthesis of benzothiophene (B83047) oxides has been reported, indicating that oxidation of the thiophene sulfur is feasible under appropriate conditions. researchgate.net Oxidative fluorination methods, often employing reagents like Selectfluor™, are typically used to synthesize sulfonyl fluorides from thiols or their derivatives, rather than to oxidize the resulting sulfonyl fluoride product further. nih.gov

Electron Transfer: ArSO₂F + e⁻ → [ArSO₂F]•⁻

S-F Bond Cleavage: [ArSO₂F]•⁻ → ArSO₂• + F⁻

Further Reduction: ArSO₂• + e⁻ → ArSO₂⁻

This electrochemical approach could potentially be applied to this compound to selectively cleave the S-F bond, providing access to thiophene-2-sulfinate derivatives. The reduction potential would be influenced by the electronic properties of the substituted thiophene ring. bac-lac.gc.ca

Advanced Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the local magnetic fields around atomic nuclei. For 3-Bromothiophene-2-sulfonyl fluoride (B91410), a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, would offer a comprehensive understanding of its molecular framework. While specific experimental data for this compound is not publicly available, we can predict the expected spectral features based on the analysis of similar structures and established principles of NMR spectroscopy.

¹H NMR for Proton Environments

The ¹H NMR spectrum of 3-Bromothiophene-2-sulfonyl fluoride is expected to be relatively simple, showing two signals corresponding to the two protons on the thiophene (B33073) ring. These protons, at positions 4 and 5, are in different chemical environments and are expected to appear as doublets due to spin-spin coupling with each other.

The proton at position 5 (H-5) is adjacent to the sulfur atom and is expected to resonate at a higher chemical shift (further downfield) compared to the proton at position 4 (H-4). This is due to the deshielding effect of the neighboring sulfur atom and the electron-withdrawing sulfonyl fluoride group. The proton at H-4 would be influenced by the adjacent bromine atom. The coupling constant between these two protons (³JH4-H5) is anticipated to be in the typical range for ortho-coupling in thiophene rings, approximately 5-6 Hz.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.30 - 7.50 | Doublet (d) | 5.5 |

| H-5 | 7.70 - 7.90 | Doublet (d) | 5.5 |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Four distinct signals are expected, corresponding to the four carbon atoms of the thiophene ring. The chemical shifts of these carbons are influenced by the attached substituents (bromine and sulfonyl fluoride) and their position within the ring.

The carbon atom directly attached to the sulfonyl fluoride group (C-2) would likely be the most deshielded, appearing at the highest chemical shift. The carbon bearing the bromine atom (C-3) would also be significantly deshielded. The remaining two carbons (C-4 and C-5) will resonate at lower chemical shifts. The precise assignment can be confirmed using 2D NMR techniques like HMQC and HMBC.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 115 - 120 |

| C-4 | 130 - 135 |

| C-5 | 128 - 132 |

¹⁹F NMR for Fluorine Atom Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom of the sulfonyl fluoride group. The chemical shift of this fluorine atom is a key indicator of its electronic environment. Aryl sulfonyl fluorides typically exhibit ¹⁹F chemical shifts in a characteristic range. The specific chemical shift for this compound will be influenced by the electronic effects of the brominated thiophene ring.

Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| -SO₂F | +40 to +70 |

2D NMR Techniques for Structural Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

HSQC: This experiment correlates the chemical shifts of directly bonded protons and carbons. It would definitively link the ¹H signals of H-4 and H-5 to their corresponding ¹³C signals (C-4 and C-5).

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. For instance, correlations would be expected between H-5 and C-3 and C-4, and between H-4 and C-2 and C-5. These correlations would solidify the assignment of the carbon skeleton and confirm the positions of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster for the molecular ion in the mass spectrum, which is a clear diagnostic feature.

Predicted HRMS Data

| Ion | Calculated m/z for C₄H₂BrFO₂S₂ |

| [M]⁺ (for ⁷⁹Br) | 243.8664 |

| [M]⁺ (for ⁸¹Br) | 245.8643 |

The observation of this isotopic pattern with the calculated high precision mass would provide strong evidence for the presence of one bromine atom and confirm the elemental composition of this compound.

Ionization Techniques (ESI, APCI) for Molecular Ion Detection

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common soft ionization techniques that allow for the analysis of a wide range of organic molecules.

Electrospray Ionization (ESI): ESI is particularly suited for polar and thermally labile molecules. In the context of this compound, ESI-MS would be expected to generate the protonated molecular ion, [M+H]⁺, as well as adducts with solvent molecules or common cations like sodium [M+Na]⁺ and potassium [M+K]⁺. The fragmentation of the protonated molecular ion under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) would likely involve the loss of the sulfonyl fluoride group or the bromine atom. The fragmentation of aromatic sulfonamides in ESI-MS has been shown to sometimes involve the unique loss of SO₂ via rearrangement. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds. wikipedia.org Given the aromatic nature of this compound, APCI could be a viable ionization method. In APCI, ionization occurs in the gas phase through reactions with reagent gas ions. This technique would also be expected to produce a prominent protonated molecular ion [M+H]⁺. The fragmentation patterns observed in APCI-MS are often similar to those in ESI-MS/MS, providing complementary information for structural confirmation. For halogenated aromatic compounds, APCI has been shown to be an effective ionization technique. acs.orgnih.gov

A hypothetical fragmentation pattern for this compound in both ESI-MS/MS and APCI-MS could involve the following key fragmentation pathways:

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss |

| [C₄H₂BrFO₂S₂ + H]⁺ | Loss of SO₂F | [C₄H₂BrS]⁺ | 83 |

| [C₄H₂BrFO₂S₂ + H]⁺ | Loss of Br | [C₄H₂FSO₂S]⁺ | 79/81 |

| [C₄H₂BrFO₂S₂ + H]⁺ | Loss of SO₂ | [C₄H₂BrFS]⁺ | 64 |

This table is predictive and based on the fragmentation of similar compounds.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups.

For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of the thiophene ring and the sulfonyl fluoride group.

Thiophene Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring are expected to appear in the 1600-1400 cm⁻¹ region.

C-S stretching: The carbon-sulfur bond vibrations in thiophenes are generally found at lower wavenumbers, often in the 800-600 cm⁻¹ range.

C-H bending: In-plane and out-of-plane C-H bending vibrations provide further characteristic signals for substituted thiophenes.

Sulfonyl Fluoride Group Vibrations:

Asymmetric and Symmetric S=O stretching: The sulfonyl group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These typically appear in the ranges of 1420-1380 cm⁻¹ and 1210-1170 cm⁻¹, respectively.

S-F stretching: The stretching vibration of the sulfur-fluorine bond is expected to be observed in the 850-750 cm⁻¹ region.

C-Br Stretching:

The carbon-bromine stretching vibration is typically found in the fingerprint region, usually between 600 and 500 cm⁻¹.

A representative table of expected IR absorption bands for this compound is provided below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C Ring Stretch | 1600 - 1400 | Medium to Strong |

| Asymmetric S=O Stretch | 1420 - 1380 | Strong |

| Symmetric S=O Stretch | 1210 - 1170 | Strong |

| S-F Stretch | 850 - 750 | Strong |

| C-S Stretch | 800 - 600 | Medium |

| C-Br Stretch | 600 - 500 | Medium to Strong |

This table is based on characteristic vibrational frequencies of related functional groups.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related thiophene derivatives provides insight into the expected structural features. nih.govnih.gov The thiophene ring is expected to be planar. The sulfonyl fluoride group would adopt a tetrahedral geometry around the sulfur atom.

Key structural parameters that would be determined from an X-ray crystal structure analysis of this compound include:

The planarity of the thiophene ring.

The bond lengths of C-S, C=C, C-Br, S=O, and S-F.

The bond angles within the thiophene ring and the sulfonyl fluoride group.

The dihedral angle between the plane of the thiophene ring and the S-F bond.

Intermolecular interactions in the crystal lattice, such as halogen bonding or π-π stacking.

A hypothetical table of crystallographic data, based on similar structures, is presented below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| C-S bond lengths (thiophene) | ~1.71 - 1.73 Å |

| C=C bond lengths (thiophene) | ~1.36 - 1.43 Å |

| C-Br bond length | ~1.85 - 1.90 Å |

| S=O bond lengths | ~1.42 - 1.44 Å |

| S-F bond length | ~1.55 - 1.60 Å |

This data is hypothetical and based on the analysis of structurally related compounds.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods in chemical research.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed for purity assessment. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the thiophene ring is a chromophore. HPLC is also a valuable tool for monitoring the progress of chemical reactions, allowing for the determination of the consumption of starting materials and the formation of products over time. mdpi.comnih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given that this compound is a relatively small molecule, it is likely to be amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate for its separation. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection. GC-MS would provide both retention time information for quantification and mass spectral data for confident identification. The separation of isomeric thiophene derivatives has been successfully achieved using GC. oup.com

A summary of potential chromatographic conditions for the analysis of this compound is presented below.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water | UV | Purity Assessment, Reaction Monitoring |

| GC | Non-polar (e.g., DB-5) or Mid-polar (e.g., DB-17) | Helium or Nitrogen | FID, MS | Purity Assessment, Identification |

These conditions are suggested based on the analysis of similar compounds.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is widely applied to study thiophene derivatives due to its favorable balance of accuracy and computational cost. researchgate.net Methods like the B3LYP hybrid functional combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are commonly used to calculate molecular properties, optimized geometries, and vibrational frequencies for thiophene-containing compounds. researchgate.netmdpi.comscispace.com

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of stable molecules (reactants and products) and short-lived intermediates. Crucially, DFT can locate and characterize transition state structures, which represent the highest energy point along a reaction pathway. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of reaction kinetics.

For sulfonyl fluorides, a primary reaction of interest is the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, where the sulfonyl fluoride group reacts with various nucleophiles. nih.govnih.gov Computational studies can model the nucleophilic attack on the electron-deficient sulfur atom. By calculating the energies of the reactants, the transition state (where the nucleophile is partially bonded to the sulfur and the fluoride is a nascent leaving group), and the products, a detailed energy profile of the reaction can be constructed. These calculations help in understanding the reactivity of the S-F bond, which, while stable, can be activated to react with biological nucleophiles like serine, tyrosine, or lysine residues in enzymes. nih.govnih.gov

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In contrast, a small gap indicates a molecule that is more polarizable and more reactive. mdpi.com DFT calculations are routinely used to determine these energy levels. For instance, a DFT study on a related compound, 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one, calculated the HOMO energy to be –6.367 eV and the LUMO energy to be –2.705 eV, resulting in an energy gap of 3.662 eV. Such calculations provide a quantitative measure of the molecule's electronic characteristics and reactivity.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.367 |

| ELUMO | -2.705 |

| Energy Gap (ΔE) | 3.662 |

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization, which systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.

For substituted thiophene rings, these calculations provide precise structural data. For example, in computational studies of thiophene sulfonamide derivatives, the bond angles within the thiophene ring, such as S–C–C and C–C–S, were calculated to be in the range of 110.6° to 112.5°. mdpi.com Similarly, for a chalcone derivative containing a 3-bromothiophene moiety, key bond angles around the bromine-substituted carbon (C3) were found to be C2–C3–C4 = 114.4°, C2–C3–Br = 118.3°, and C4–C3–Br = 127.3°, which are in close agreement with experimental data. These optimized geometries are the foundation for further calculations of other molecular properties.

| Atoms | Bond Angle (°) |

|---|---|

| C2–C3–C4 | 114.4 |

| C2–C3–Br | 118.3 |

| C4–C3–Br | 127.3 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known activities. A mathematical model is then developed to correlate these descriptors with the activity.

For compounds like this compound, QSAR models could be developed to predict their inhibitory potency against a specific biological target, such as a protease. Descriptors could include HOMO/LUMO energies, dipole moment, molecular weight, and surface area, among others. The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts toward more potent compounds. nih.gov For example, QSAR studies on (hetero)arylethenesulfonyl fluorides revealed that the presence of the SO₂F group was crucial for both antioxidant and anti-inflammatory activities. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations analyze a static molecular structure, molecular modeling and dynamics (MD) simulations study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles evolve. mdpi.com This allows for the investigation of conformational changes, molecular flexibility, and interactions with other molecules, such as a solvent or a biological macromolecule. mdpi.com

For this compound, MD simulations could be used to study its interaction and binding stability within the active site of a target enzyme. After an initial docking pose is predicted, an MD simulation can assess the stability of the protein-ligand complex, analyze key intermolecular interactions (like hydrogen bonds), and calculate binding free energies, providing a more dynamic and realistic picture of the binding event. mdpi.com

Spectroscopic Property Prediction and Simulation

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating the vibrational modes of a molecule from its optimized geometry, it is possible to simulate its infrared (IR) and Raman spectra. scispace.com The calculated frequencies and intensities can be compared with experimental spectra to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net

Similarly, electronic excitation energies and oscillator strengths can be computed using Time-Dependent DFT (TD-DFT). researchgate.net These calculations allow for the simulation of the UV-Visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. mdpi.com For many thiophene derivatives, computational studies have shown good agreement between theoretically simulated spectra and experimental measurements. researchgate.netscispace.com

Analysis of Intermolecular Interactions and Catalytic Pathways

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing and melting point. Techniques like Hirshfeld surface analysis are often used to visualize and quantify these interactions. nih.govnih.gov For this compound, one would anticipate several types of non-covalent interactions, including:

Halogen Bonding: Interactions involving the bromine atom.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···F interactions might be present.

π-π Stacking: Interactions between the aromatic thiophene rings.

A Hirshfeld surface analysis of related sulfonyl fluoride and thiophene derivatives has provided insights into their crystal packing, which is often stabilized by a combination of weak interactions. nih.govresearchgate.net However, a specific analysis for this compound is not available.

In terms of its reactivity, the sulfonyl fluoride group is known to be a key player in "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. sigmaaldrich.com This makes sulfonyl fluorides valuable for the synthesis of a wide range of compounds. Catalytic pathways for the amidation of sulfonyl fluorides have been developed, often employing nucleophilic catalysts to activate the S-F bond. scispace.comchemrxiv.org While these general catalytic applications of sulfonyl fluorides are well-documented, specific catalytic pathways involving the activation or transformation of this compound have not been described in the literature.

Conclusion

3-Bromothiophene-2-sulfonyl fluoride (B91410) is a fascinating molecule that lies at the intersection of heterocyclic chemistry and the burgeoning field of sulfonyl fluoride chemistry. While detailed experimental studies on this specific compound are still emerging, its constituent parts—the versatile thiophene (B33073) ring, the synthetically useful bromine atom, and the reactive sulfonyl fluoride group—point towards a promising future. Its potential as a building block for novel covalent inhibitors in medicinal chemistry and as a monomer for functional polymers in materials science makes it a compound of considerable interest for further investigation. As synthetic methodologies become more refined and our understanding of the unique reactivity of sulfonyl fluorides deepens, we can anticipate that 3-Bromothiophene-2-sulfonyl fluoride and related structures will play an increasingly important role in the development of new medicines and advanced materials.

Future Research Directions and Challenges in the Chemistry of 3 Bromothiophene 2 Sulfonyl Fluoride

Development of Highly Regioselective and Stereoselective Synthetic Methods

A primary challenge in the broader application of substituted thiophene (B33073) sulfonyl fluorides is the development of synthetic methods that offer precise control over regiochemistry and stereochemistry. While general methods for the synthesis of arylsulfonyl fluorides exist, their application to heteroaromatic systems like thiophene, particularly with pre-existing functionalization, can be complex.

Future Research Focus:

Directed Ortho-Metalation and Functionalization: Investigating directed ortho-metalation (DoM) strategies on 3-bromothiophene (B43185), followed by trapping with a suitable sulfur dioxide source and subsequent fluorination, could provide a highly regioselective route to 3-bromothiophene-2-sulfonyl fluoride (B91410). The choice of directing group and metalation conditions will be crucial to avoid side reactions.

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of catalytic asymmetric methods is paramount. This could involve the enantioselective functionalization of the thiophene ring or the asymmetric synthesis of sulfonyl fluorides from prochiral precursors. Chiral ligands for transition metal-catalyzed cross-coupling reactions or organocatalytic approaches could be explored to induce stereoselectivity.

Late-Stage Functionalization: Developing methods for the late-stage introduction of the sulfonyl fluoride moiety onto complex, pre-functionalized 3-bromothiophene scaffolds would be highly valuable, particularly in the context of medicinal chemistry and the synthesis of structurally diverse compound libraries.

Challenges:

Substrate Control: The inherent reactivity of the thiophene ring and the presence of the bromine atom can lead to challenges in controlling the regioselectivity of electrophilic substitution reactions.

Stereocenter Installation: Creating and maintaining a stereogenic center, particularly at the sulfur atom, in thiophene sulfonyl fluoride derivatives requires the development of novel and robust asymmetric synthetic protocols.

Exploration of Novel Reactivity Modes Beyond SuFEx

While SuFEx chemistry has proven to be a powerful tool for covalent bond formation, the reactivity of 3-bromothiophene-2-sulfonyl fluoride is not limited to this pathway. The presence of the C-Br bond and the electrophilic sulfonyl fluoride group on an electron-rich heterocycle opens avenues for exploring novel reactivity.

Future Research Focus:

Transition Metal-Catalyzed Cross-Coupling Reactions: A significant area for exploration is the differential reactivity of the C-Br and S-F bonds in transition metal-catalyzed cross-coupling reactions. It is conceivable that under specific catalytic conditions, either the C-Br bond (e.g., in Suzuki, Stille, or Heck reactions) or the S-F bond could be selectively activated, allowing for sequential and site-specific modifications.

Reductive and Oxidative Transformations: Investigating the electrochemical or chemical reduction and oxidation of this compound could unveil new synthetic pathways and functional group transformations.

Pericyclic Reactions: The dienophilic or dipolarophilic nature of the thiophene ring, modulated by the electron-withdrawing sulfonyl fluoride group, could be exploited in various pericyclic reactions to construct complex polycyclic systems.

Challenges:

Chemoselectivity: Achieving high chemoselectivity in reactions involving both the C-Br and S-F bonds is a primary challenge. The development of orthogonal reaction conditions will be essential.

Reaction Mechanism Elucidation: A thorough understanding of the mechanisms of these novel reactions will be critical for their optimization and broader application.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methods for this compound and its derivatives to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and efficiency.

Future Research Focus:

Continuous Flow Synthesis: Developing robust and scalable continuous flow processes for the synthesis of this compound from readily available starting materials. This could involve multi-step sequences where reaction parameters such as temperature, pressure, and residence time can be precisely controlled. Electrochemical flow synthesis, for instance, has shown promise for the preparation of sulfonyl fluorides from thiols researchgate.net.

Automated Library Synthesis: Integrating flow chemistry with automated synthesis platforms would enable the rapid generation of diverse libraries of this compound derivatives for high-throughput screening in drug discovery and materials science.

In-line Analysis and Optimization: The use of in-line analytical techniques (e.g., FT-IR, NMR) within a flow setup would allow for real-time reaction monitoring and optimization, accelerating the discovery of new reactions and optimal conditions.

Challenges:

Reagent and Catalyst Stability: Ensuring the stability of reagents and catalysts under continuous flow conditions can be challenging, particularly for multi-step syntheses.

Reactor Design: The design of flow reactors that can handle potentially corrosive reagents and accommodate solid-supported catalysts or reagents is a key consideration.

Advanced Computational Design of Thiophene Sulfonyl Fluoride Derivatives

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the design and discovery of novel thiophene sulfonyl fluoride derivatives with tailored properties.

Future Research Focus:

Predictive Reactivity Models: Developing accurate computational models to predict the reactivity and selectivity of this compound in various chemical transformations. Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms and transition state energies.

In Silico Screening: Employing virtual screening techniques to identify promising thiophene sulfonyl fluoride derivatives with desired biological activities or material properties. This can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

Structure-Property Relationship Studies: Using quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to establish clear correlations between the molecular structure of thiophene sulfonyl fluoride derivatives and their observed properties.

| Computational Method | Application in Thiophene Sulfonyl Fluoride Research | Potential Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties, calculation of electronic structures. | Understanding reactivity, predicting reaction outcomes, guiding synthetic efforts. |

| Molecular Docking | Predicting the binding modes and affinities of derivatives with biological targets. | Identifying potential drug candidates, understanding protein-ligand interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate structural features with biological activity. | Guiding the design of more potent and selective compounds. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of derivatives in different environments (e.g., in solution, bound to a protein). | Assessing conformational flexibility, understanding binding kinetics. |

Challenges:

Accuracy of Models: The accuracy of computational predictions is highly dependent on the level of theory and the parameters used. Careful validation against experimental data is crucial.

Computational Cost: High-level computational methods can be computationally expensive, limiting their application to large-scale screening studies.

Expanding Applications in Chemical Biology Tool Development

The unique reactivity of the sulfonyl fluoride group makes it an attractive "warhead" for the development of chemical biology tools, such as activity-based probes (ABPs) and covalent inhibitors. The this compound scaffold offers a versatile platform for the design of such tools.

Future Research Focus:

Activity-Based Probes: Designing and synthesizing ABPs based on the this compound core to target specific enzyme classes, such as serine proteases or phosphatases. The bromine atom can serve as a handle for the introduction of reporter tags (e.g., fluorophores, biotin) via cross-coupling reactions. Sulfonyl fluorides have been successfully employed as activity-based probes for serine proteases nih.gov.

Covalent Inhibitors: Developing selective and potent covalent inhibitors of therapeutic targets by incorporating the this compound moiety into known pharmacophores. The covalent interaction with the target protein can lead to enhanced potency and duration of action.

Chemoproteomic Profiling: Utilizing this compound-based probes in chemoproteomic studies to identify novel protein targets and elucidate biological pathways.

Challenges:

Selectivity and Off-Target Effects: A major challenge in the design of covalent probes and inhibitors is ensuring high selectivity for the intended target to minimize off-target effects.

Bioavailability and Cell Permeability: The physicochemical properties of the probes need to be optimized to ensure adequate bioavailability and cell permeability for in vivo applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.